molecular formula C3H4OSe B049347 1-Selenoxoacetone CAS No. 114082-82-5

1-Selenoxoacetone

Cat. No. B049347
M. Wt: 135.03 g/mol
InChI Key: ZHSLAPXDWQFKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Selenoxoacetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic selenium compound with the chemical formula C3H4OSe. The compound has been synthesized using various methods, and its potential applications in the field of organic synthesis and medicinal chemistry have been investigated.

Scientific Research Applications

1-Selenoxoacetone has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and chiral molecules. The compound has also been investigated for its potential use as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of 1-Selenoxoacetone is not fully understood. However, it is believed to act as an oxidizing agent, transferring a selenium atom to the substrate being oxidized. The resulting selenium-containing intermediate can then undergo further reactions to yield the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Selenoxoacetone have not been extensively studied. However, it has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Selenoxoacetone in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods, making it readily available for use in various reactions. However, the compound is highly reactive and can be hazardous to handle, requiring careful handling and storage.

Future Directions

There are several future directions for the research on 1-Selenoxoacetone. One potential area of research is the development of new synthetic methods for the compound, which may improve the yield and purity of the product. Another area of research is the investigation of the compound's potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Additionally, the compound's antioxidant activity may be further explored for its potential use in preventing oxidative damage in cells.
Conclusion
In conclusion, 1-Selenoxoacetone is a unique organic selenium compound with potential applications in organic synthesis and medicinal chemistry. Its ease of synthesis and reactivity make it a valuable reagent in various reactions. While its biochemical and physiological effects are not well understood, further research may reveal its potential use in preventing oxidative damage in cells. Future research directions may include the development of new synthetic methods and the investigation of its potential applications in medicinal chemistry.

Synthesis Methods

1-Selenoxoacetone can be synthesized using various methods. One of the most common methods involves the reaction of acetylacetone with selenium dioxide in the presence of a catalyst such as hydrochloric acid. The reaction yields 1-Selenoxoacetone as a yellow, crystalline solid.

properties

CAS RN

114082-82-5

Product Name

1-Selenoxoacetone

Molecular Formula

C3H4OSe

Molecular Weight

135.03 g/mol

IUPAC Name

2-oxopropaneselenal

InChI

InChI=1S/C3H4OSe/c1-3(4)2-5/h2H,1H3

InChI Key

ZHSLAPXDWQFKQG-UHFFFAOYSA-N

SMILES

CC(=O)C=[Se]

Canonical SMILES

CC(=O)C=[Se]

synonyms

2-Propanone, 1-selenoxo- (9CI)

Origin of Product

United States

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